3-(Chlorosulfonyl)-4-methoxybenzoic acid
Description
Significance within Organic Synthesis and Medicinal Chemistry
The utility of 3-(Chlorosulfonyl)-4-methoxybenzoic acid stems from its distinct reactive sites. The sulfonyl chloride group readily reacts with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively. wikipedia.orgsigmaaldrich.cn The carboxylic acid group can undergo esterification or amide bond formation. newworldencyclopedia.org This dual reactivity allows for its incorporation into a wide array of molecular structures.
In medicinal chemistry, the compound serves as a crucial building block. For instance, it is documented as an intermediate in the synthesis of 5-Formyl-2-methoxy-benzenesulfonamide. chemicalbook.com This sulfonamide is known as a potential impurity in Tamsulosin, an α1-adrenoceptor antagonist used in clinical settings. chemicalbook.com The ability to synthesize and study such impurities is vital for pharmaceutical quality control and drug development.
More recently, a novel application has emerged in the field of analytical chemistry. A 2025 study demonstrated the use of this compound as a derivatization agent for the sensitive analysis of acylglycerols, sterols, and prenols using reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS). nih.gov This derivatization process introduces a charge-switch to the analytes, significantly improving ionization efficiency and detection sensitivity in negative ion mode. nih.gov This innovative method underscores the compound's ongoing relevance in developing advanced analytical techniques. nih.gov
Role as a Key Intermediate in Complex Molecular Architectures
The structural features of this compound make it an exemplary intermediate for constructing complex molecules through sequential, controlled reactions. The differential reactivity of the sulfonyl chloride and carboxylic acid functional groups allows chemists to build molecular complexity in a stepwise fashion. The sulfonyl chloride is highly reactive towards nucleophiles, while the carboxylic acid offers a site for subsequent modifications under different reaction conditions. wikipedia.orgnewworldencyclopedia.org
Its role in the synthesis of a Tamsulosin impurity is a prime example of its use as a key intermediate. chemicalbook.com The synthesis pathway leverages the compound's functional groups to build the more complex sulfonamide structure. This demonstrates its utility as a foundational piece in multi-step syntheses, where precise control over reactivity is paramount to achieving the desired molecular architecture.
Historical Overview of Sulfonyl Chlorides and Benzoic Acid Derivatives in Research
The scientific importance of this compound is best understood within the historical development of its constituent chemical families: benzoic acid derivatives and sulfonyl chlorides.
Benzoic Acid and Its Derivatives: Benzoic acid is one of the most fundamental aromatic carboxylic acids. Its history dates back to the 16th century, when it was first described by figures such as Nostradamus (1556) through the dry distillation of gum benzoin (B196080). chemeurope.comwikipedia.org For a long time, gum benzoin remained its only source. newworldencyclopedia.orgwikipedia.org The true composition of benzoic acid was determined in 1832 by Justus von Liebig and Friedrich Wöhler, a landmark in the development of organic chemistry. chemeurope.comua.edu The first industrial synthesis processes emerged later, initially involving the hydrolysis of benzotrichloride. newworldencyclopedia.orgwikipedia.org Today, the commercial production of benzoic acid is achieved through the high-yield, environmentally conscious oxidation of toluene. newworldencyclopedia.orgchemeurope.com Throughout history, benzoic acid and its derivatives have been central to the synthesis of a vast number of organic compounds and have found use as preservatives and medicinal agents. wikipedia.orgymerdigital.com
Sulfonyl Halides: Sulfonyl halides, with the general formula RSO₂X, are a class of organosulfur compounds featuring a tetrahedral sulfur center. wikipedia.org The most common and useful among them are the sulfonyl chlorides (RSO₂Cl). wikipedia.org The French chemist Henri Victor Regnault is credited with the first preparation of a sulfonyl chloride, sulfuryl chloride (SO₂Cl₂), in 1838. wikipedia.org Arylsulfonyl chlorides are typically prepared industrially by the reaction of an arene with chlorosulfuric acid. wikipedia.orgbritannica.com In the laboratory, reagents like tosyl chloride and mesyl chloride are ubiquitous. wikipedia.org Their primary utility lies in their reaction with nucleophiles such as alcohols and amines to form stable sulfonate esters and sulfonamides, respectively. wikipedia.orgsigmaaldrich.cn This reactivity has made them indispensable tools in organic synthesis for creating protecting groups and forming stable linkages in complex molecules, particularly in the field of medicinal chemistry. sigmaaldrich.cn
Structure
3D Structure
Properties
IUPAC Name |
3-chlorosulfonyl-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO5S/c1-14-6-3-2-5(8(10)11)4-7(6)15(9,12)13/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBBPHXIAFVUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397388 | |
| Record name | 3-(chlorosulfonyl)-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50803-29-7 | |
| Record name | 3-(chlorosulfonyl)-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chlorosulfonyl)-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies
Purification and Isolation Techniques for Research Applications
Given the reactive nature of the chlorosulfonyl group, which is prone to hydrolysis, purification methods must be carefully selected to ensure high purity of the final product for research applications orgsyn.orgacs.org.
Chromatographic Methods for High Purity Product (e.g., Flash Column Chromatography)
Flash column chromatography is a primary technique for purifying organic compounds on a preparative scale google.com. For a polar, acidic compound like 3-(chlorosulfonyl)-4-methoxybenzoic acid, specific considerations are necessary.
Stationary and Mobile Phases: Normal-phase chromatography using silica (B1680970) gel is common. The mobile phase, or eluent, typically consists of a two-solvent mixture, such as ethyl acetate/hexane or methanol (B129727)/dichloromethane, to achieve the desired polarity rochester.eduwfu.edu. For acidic compounds, adding a small amount of a volatile acid like acetic acid to the eluent can improve peak shape by keeping the compound protonated and minimizing tailing caused by interactions with the silica gel wfu.edu. Given the compound's polarity, a gradient elution, where the proportion of the polar solvent is gradually increased, can be effective for separating impurities rochester.edu.
Alternative Techniques: For highly polar compounds that are challenging to purify with standard normal-phase chromatography, reversed-phase flash chromatography is a valuable alternative. This method uses a non-polar stationary phase (e.g., C18-bonded silica) with a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol) columbia.edu. Another advanced technique is Hydrophilic Interaction Liquid Chromatography (HILIC), a variant of normal-phase chromatography that uses aqueous-organic mobile phases to separate very polar compounds biotage.com.
Sample Loading: If the crude product has low solubility in the initial chromatography solvent, it can be dry-loaded. This involves adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and placing the resulting free-flowing powder on top of the column rochester.edu.
Table 1: Selected Solvent Systems for Chromatography of Polar Aromatic Acids
| Chromatography Mode | Stationary Phase | Typical Eluent System | Purpose/Notes |
|---|---|---|---|
| Normal-Phase | Silica Gel | Ethyl Acetate / Hexane | Standard system for moderately polar compounds. rochester.edu |
| Normal-Phase | Silica Gel | Methanol / Dichloromethane | Used for more polar compounds. rochester.eduwfu.edu |
| Normal-Phase (Acidic) | Silica Gel | Eluent + 0.1-1% Acetic Acid | Improves peak shape for acidic analytes. wfu.edu |
| Reversed-Phase | C18-Silica | Water / Acetonitrile or Methanol | Effective for polar and water-soluble compounds. wfu.educolumbia.edu |
Recrystallization and Solvent Selection
Recrystallization is a powerful purification technique that relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures alfa-chemistry.com. The ideal solvent will dissolve the compound completely when hot but only sparingly when cold stackexchange.com.
For benzoic acid and its derivatives, a range of solvents has been proven effective. Benzoic acid itself can be recrystallized from boiling water, aqueous ethanol, benzene (B151609), or petroleum ether stackexchange.com. The presence of both a polar carboxylic acid and a relatively non-polar chlorosulfonyl group on this compound suggests that a mixed solvent system is likely optimal. A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy, inducing crystallization upon cooling rochester.edu.
Due to the moisture sensitivity of the sulfonyl chloride group, anhydrous solvents may be required to prevent hydrolysis into the corresponding sulfonic acid orgsyn.org. In some procedures, aryl sulfonyl chlorides are purified by precipitation from an aqueous solution followed by washing with cold water, taking advantage of their low water solubility to protect against significant hydrolysis acs.org.
Table 2: Common Solvents for Recrystallization of Benzoic Acid Derivatives
| Solvent(s) | Rationale/Application | Reference(s) |
|---|---|---|
| Boiling Water | Good for simple benzoic acid; exploits temperature-dependent solubility. | stackexchange.com, ma.edu |
| Aqueous Ethanol | A mixed-solvent system that can be fine-tuned for polarity. | stackexchange.com |
| Benzene or Toluene | Non-polar aromatic solvents suitable for compounds with aromatic character. | stackexchange.com, |
Green Chemistry Approaches in Synthesis
Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency in chemical production wjpmr.com.
Several green strategies are applicable to the synthesis of this compound.
Greener Reagents and Catalysts: Traditional sulfonation often uses stoichiometric amounts of aggressive reagents. A greener alternative employs solid-supported catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄), which can facilitate the sulfonation of aromatic compounds under solvent-free conditions, are reusable, and lead to high product yields mdpi.com. The palladium-catalyzed synthesis of sulfonyl chlorides from boronic acids also represents a green approach by avoiding harsh chlorosulfonic acid nih.gov.
Aqueous Synthesis: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. An aqueous process for preparing aryl sulfonyl chlorides via a modified Sandmeyer reaction has been developed. In this method, the sulfonyl chloride product often has low solubility in water and precipitates directly from the reaction mixture, simplifying isolation and minimizing solvent waste acs.org.
Biosynthesis: A forward-looking green strategy involves using engineered microorganisms to produce key chemical precursors. The synthesis of 4-hydroxybenzoic acid derivatives in E. coli demonstrates the potential of biotechnology to create valuable chemical building blocks from renewable sources, moving away from petroleum-based feedstocks nih.gov. This approach aligns with the green chemistry principle of using renewable feedstocks.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Methoxybenzoic acid (Anisic acid) |
| 4-Hydroxybenzoic acid |
| Arylboronic acid |
| N-chlorosuccinimide (NCS) |
| Sulfonyl hydrazide |
| Benzoic acid |
| Ethyl acetate |
| Hexane |
| Methanol |
| Dichloromethane |
| Acetic acid |
| Acetonitrile |
| Triethylamine |
| Toluene |
| Petroleum ether |
| Benzene |
| Perchloric acid |
| Chlorosulfonic acid |
| Thionyl chloride |
| Sodium hydroxide |
| Hydrochloric acid |
| Palladium(II) acetate |
| 2-Methoxy-4-chlorosulfonyl-benzoic acid |
| 3-(Chlorosulfonyl)benzoic acid |
| 4-(Chlorosulfonyl)benzoic acid |
| Methyl 3-(chlorosulfonyl)-4-methylbenzoate |
| 3-(Chlorosulfonyl)-4-methylbenzoic acid |
| 2-Chloropyridine-3-sulfonyl chloride |
| Diphenyl sulfone |
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Acyl Substitution Reactions of the Carbonyl Group
The carboxylic acid moiety engages in nucleophilic acyl substitution, a class of reactions where a nucleophile displaces the hydroxyl group. numberanalytics.com These reactions typically proceed through a tetrahedral intermediate formed by the nucleophile's attack on the electrophilic carbonyl carbon. ncert.nic.in The reactivity of the carbonyl group in 3-(Chlorosulfonyl)-4-methoxybenzoic acid is significantly modulated by the electronic effects of the substituents on the aromatic ring. libretexts.org
Formation of Esters and Amides with Alcohols and Amines
The conversion of the carboxylic acid group to esters and amides is a fundamental transformation in organic synthesis. numberanalytics.com
Esterification : In the presence of an acid catalyst, such as concentrated sulfuric acid, this compound can react with an alcohol to form an ester. chemguide.co.uk This equilibrium-driven process, known as Fischer esterification, is often facilitated by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted first to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which then readily reacts with an alcohol to yield the corresponding ester. commonorganicchemistry.com
Amide Formation : The direct reaction of carboxylic acids with amines to form amides is generally unfavorable and requires high temperatures. More commonly, the carboxylic acid is activated using coupling reagents or converted to a more reactive derivative. researchgate.netnih.gov For this compound, reaction at the carboxylic acid site with an amine would need to compete with the much more rapid reaction at the highly electrophilic sulfonyl chloride group. noaa.gov
Kinetic Studies of Acylation Reactions
Influence of Steric and Electronic Factors on Reactivity
The rate and feasibility of nucleophilic attack at the carbonyl carbon are heavily influenced by the steric and electronic environment created by the ring substituents. nih.gov
| Factor | Substituent Group | Effect on Carbonyl Reactivity | Rationale |
| Electronic | -SO₂Cl (Chlorosulfonyl) | Increases Reactivity | This is a potent electron-withdrawing group. It pulls electron density away from the aromatic ring and the carbonyl carbon via the inductive effect. This increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orglibretexts.org |
| Electronic | -OCH₃ (Methoxy) | Decreases Reactivity | The methoxy (B1213986) group is electron-donating through resonance, pushing electron density into the ring and towards the carbonyl group. This effect partially counteracts the withdrawing effect of the sulfonyl group, reducing the carbonyl carbon's electrophilicity compared to a group without the methoxy substituent. libretexts.org |
| Steric | -SO₂Cl (Chlorosulfonyl) | Decreases Reactivity | The chlorosulfonyl group is located ortho to the carboxylic acid. Its physical bulk can impede the approach of a nucleophile to the carbonyl carbon, an interaction known as steric hindrance. This "ortho-effect" can slow down the rate of reaction. libretexts.orgpsu.edu |
Formation of Anhydrides and Other Carboxylic Acid Derivatives
Carboxylic acids can be converted to acid anhydrides. A common laboratory method involves the reaction of a carboxylic acid or its corresponding carboxylate salt with a reactive acid chloride in the presence of a base like pyridine (B92270). orgsyn.org For example, this compound could react with a simple acyl chloride such as acetyl chloride to form a mixed anhydride. The pyridine serves to neutralize the HCl produced during the reaction.
Reactivity of the Chlorosulfonyl Group
The chlorosulfonyl (-SO₂Cl) group is a highly reactive functional group, generally more susceptible to nucleophilic attack than the carboxylic acid. noaa.gov The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Reactions at this site typically involve the substitution of the chloride, which is an excellent leaving group. libretexts.org
Formation of Sulfonamides with Amines
The reaction of sulfonyl chlorides with primary or secondary amines is a rapid and efficient method for the synthesis of sulfonamides. taylorandfrancis.commagtech.com.cn This is often the most favorable reaction pathway for a molecule like this compound when treated with an amine. The mechanism involves the nucleophilic nitrogen of the amine attacking the electrophilic sulfur atom, followed by the elimination of hydrogen chloride, which is typically neutralized by a second equivalent of the amine or an added base. google.com
A typical reaction would proceed as follows:
Reactants : this compound and a primary or secondary amine (e.g., methylamine).
Conditions : The reaction is often carried out in a suitable solvent, and an excess of the amine or another base is used to neutralize the HCl byproduct. google.com
Product : The corresponding N-substituted sulfonamide, in this case, 4-methoxy-3-(N-methylsulfamoyl)benzoic acid.
This reaction is well-documented for analogous compounds. For instance, 4-chloro-3-(chlorosulfonyl)benzoic acid is readily converted to 4-chloro-3-(methylsulfamoyl)benzoic acid by treatment with an aqueous solution of methylamine. google.com
| Reactant 1 | Reactant 2 | Product |
| This compound | Primary Amine (R-NH₂) | N-alkyl-sulfamoyl-4-methoxybenzoic acid |
| This compound | Secondary Amine (R₂-NH) | N,N-dialkyl-sulfamoyl-4-methoxybenzoic acid |
| This compound | Ammonia (NH₃) | 4-methoxy-3-sulfamoylbenzoic acid |
Hydrolysis and Solvolysis Reactions of the Sulfonyl Chloride
The sulfonyl chloride group of this compound is susceptible to nucleophilic attack by water (hydrolysis) and other solvents containing hydroxyl groups, such as alcohols (alcoholysis).
Hydrolysis: In the presence of water, the sulfonyl chloride group readily hydrolyzes to the corresponding sulfonic acid, forming 4-methoxy-3-sulfo-benzoic acid and hydrochloric acid. This reaction is often undesirable and necessitates that reactions involving the sulfonyl chloride be carried out under anhydrous (dry) conditions to prevent the formation of this byproduct.
Solvolysis: When an alcohol is used as the solvent or reactant, a similar reaction (alcoholysis) occurs to produce a sulfonate ester. For example, reaction with methanol (B129727) would yield methyl 3-(methoxysulfonyl)-4-methoxybenzoate.
Reductive Transformations of the Sulfonyl Chloride
The sulfonyl chloride group can undergo various reductive transformations depending on the reducing agent and reaction conditions. A common and potent reducing agent is lithium aluminum hydride (LiAlH₄). The reaction of sulfonyl chlorides with strong hydrides like LiAlH₄ typically leads to the corresponding mercaptans (thiols). However, in some cases, the chlorosulfonyl group can act as a leaving group in what is known as a novel reduction reaction. cdnsciencepub.comresearchgate.net This type of reaction can result in the formation of ethyl sulfones when γ-sulfone sulfonyl chlorides are treated with lithium aluminum hydride, proceeding through an Sₙ2 mechanism. cdnsciencepub.comresearchgate.net
Interplay of Functional Groups: Carboxyl and Chlorosulfonyl
The presence of both a carboxylic acid and a sulfonyl chloride on the same aromatic ring allows for complex and selective chemical manipulations. The two groups exhibit different reactivities, which can be exploited to functionalize one group while leaving the other intact.
Competitive Reactions and Selective Functionalization
The sulfonyl chloride group is a significantly more reactive electrophile than the carboxylic acid. This difference in reactivity is the basis for selective functionalization.
Reaction with Nucleophiles: When this compound is treated with a nucleophile such as an amine or an alcohol under neutral or basic conditions, the reaction will occur preferentially at the sulfonyl chloride group. The carboxylic acid, which will be deprotonated to its carboxylate form under basic conditions, is a very poor electrophile and will not react. This allows for the selective synthesis of sulfonamides or sulfonate esters while preserving the carboxylic acid moiety.
Esterification of the Carboxylic Acid: To selectively modify the carboxylic acid, its reactivity must be enhanced, typically by converting it to a more reactive derivative like an acid chloride or by using esterification methods that are compatible with the sulfonyl chloride group. For instance, Fischer esterification (reacting with an alcohol under acidic catalysis) could potentially be used. However, care must be taken as the sulfonyl chloride group may undergo hydrolysis or alcoholysis under these conditions, especially if water is present or generated. A milder approach would be to first protect the sulfonyl chloride or to use coupling agents (e.g., DCC, EDC) to form an ester, though these may also react with the sulfonyl chloride. A more common strategy involves starting with the methyl ester of the benzoic acid, performing the desired reaction on the sulfonyl chloride, and then hydrolyzing the ester to the free acid if needed.
Protecting Group Strategies in Multi-step Transformations
In the realm of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone for achieving the desired molecular architecture, especially when dealing with multifunctional compounds. The compound this compound possesses two highly reactive functional groups: a carboxylic acid and a sulfonyl chloride. The inherent reactivity of these groups necessitates the implementation of protecting group strategies to ensure chemoselectivity during synthetic transformations, where a reaction is intended at one site without affecting the other.
The carboxylic acid group, being acidic, can interfere with base-catalyzed reactions or react with nucleophiles. Conversely, the sulfonyl chloride is a potent electrophile, readily reacting with a wide range of nucleophiles. Without a carefully planned protecting group strategy, attempts to perform reactions on a molecule containing both functionalities can lead to a mixture of undesired products, significantly lowering the yield of the target molecule. Protecting groups serve as temporary masks for a reactive functional group, rendering it inert to specific reaction conditions. After the desired transformation is complete, the protecting group is removed to regenerate the original functional group.
A crucial aspect of this strategy is the concept of orthogonal protection , where multiple protecting groups are used, each of which can be removed under specific conditions without affecting the others. This allows for the sequential deprotection and reaction of different functional groups within the same molecule, providing a high degree of control in complex syntheses.
Protection of the Carboxylic Acid Group
In multi-step syntheses involving this compound, a common strategy is to protect the carboxylic acid functional group, thereby allowing for selective reactions at the sulfonyl chloride moiety. Esterification is the most prevalent method for protecting carboxylic acids.
Methyl and Ethyl Esters: Simple alkyl esters, such as methyl or ethyl esters, are frequently employed due to their ease of installation and subsequent removal. The carboxylic acid can be converted to its corresponding ester by reaction with an excess of the alcohol (methanol or ethanol) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.
Once the carboxylic acid is protected as an ester, the sulfonyl chloride group can undergo various reactions, such as reaction with amines to form sulfonamides. Following the desired transformation, the ester protecting group can be removed by hydrolysis under either acidic or basic conditions to regenerate the carboxylic acid.
Benzyl (B1604629) and p-Methoxybenzyl (PMB) Esters: For more sensitive substrates or when milder deprotection conditions are required, benzyl or p-methoxybenzyl (PMB) esters are valuable alternatives. nih.gov Benzyl esters can be cleaved by hydrogenolysis, a mild method that is often compatible with other functional groups. libretexts.org The PMB group offers even more versatile removal options, including cleavage under oxidative conditions or with mild acid. nih.govrsc.org The formation of PMB esters can be accomplished by reacting the carboxylic acid with 4-methoxybenzyl chloride in the presence of a base. nih.gov
Protection of the Sulfonyl Chloride Group (via Sulfonamide)
While the sulfonyl chloride is typically the reactive site of interest, there are synthetic scenarios where it might need to be temporarily masked. This is often achieved by converting it into a sulfonamide. For instance, reaction of this compound with an amine will yield a sulfonamide. This newly formed sulfonamide is generally more stable and less reactive than the sulfonyl chloride.
In a subsequent step, if the carboxylic acid needs to be modified (e.g., converted to an amide), the sulfonamide group will typically remain intact. This approach is analogous to using an amide as a protecting group for an amine. niscpr.res.in
Data Tables
Table 1: Common Protecting Groups for the Carboxylic Acid Functionality
| Protecting Group | Structure of Protected Group | Typical Protection Reagents | Typical Deprotection Conditions |
| Methyl Ester | -COOCH₃ | Methanol (CH₃OH), Acid Catalyst (e.g., H₂SO₄) | Acid or Base Hydrolysis |
| Ethyl Ester | -COOCH₂CH₃ | Ethanol (CH₃CH₂OH), Acid Catalyst (e.g., H₂SO₄) | Acid or Base Hydrolysis |
| Benzyl Ester (Bn) | -COOCH₂Ph | Benzyl Alcohol, Acid Catalyst or Benzyl Halide, Base | Hydrogenolysis (H₂, Pd/C) |
| p-Methoxybenzyl (PMB) | -COOCH₂C₆H₄OCH₃ | 4-Methoxybenzyl Alcohol, Acid Catalyst or 4-Methoxybenzyl Chloride, Base | Mild Acid, Oxidative Cleavage |
Table 2: Protection of the Sulfonyl Group as a Sulfonamide
| Functional Group | Protecting Moiety | Structure of Protected Group | Typical Protection Reagents | Notes |
| Sulfonyl Chloride | Amine | -SO₂NR₂ (R = H, Alkyl, Aryl) | Primary or Secondary Amine | The resulting sulfonamide is significantly less reactive than the sulfonyl chloride. |
Applications in Advanced Organic Synthesis
Building Block for Complex Heterocycles
The dual functionality of 3-(Chlorosulfonyl)-4-methoxybenzoic acid makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, with a significant number of approved drugs featuring these cyclic structures. rsc.orgnih.govnih.gov
The chlorosulfonyl group of this compound readily reacts with primary and secondary amines to form stable sulfonamide linkages. nih.govekb.eg This reaction is fundamental to the construction of nitrogen-containing compounds. Furthermore, the carboxylic acid group can be converted into an amide by reacting with an amine. The presence of both of these functionalities on the same molecule opens up pathways to create nitrogen-containing heterocyclic systems.
For instance, by reacting this compound with a bifunctional reagent containing two amino groups, it is possible to form a macrocyclic structure. Alternatively, a stepwise approach can be employed where one functional group reacts first, followed by an intramolecular cyclization involving the second functional group. This strategic approach allows for the controlled synthesis of complex heterocyclic systems that are of interest in drug discovery and materials science. mdpi.commdpi.com
The proximate positioning of the chlorosulfonyl and carboxylic acid groups on the benzene (B151609) ring allows for the potential of intramolecular ring-closing reactions to form fused heterocyclic systems. For example, after the conversion of the chlorosulfonyl group into a sulfonamide and the carboxylic acid into an amide, an intramolecular condensation could lead to the formation of a cyclic sulfonylimide derivative.
While specific examples of ring-closing reactions for this compound are not extensively documented in the reviewed literature, the fundamental reactivity of its functional groups suggests a high potential for such transformations. Intramolecular cyclization is a powerful strategy in organic synthesis for constructing rigid, conformationally constrained molecules, which can be advantageous for enhancing binding affinity to biological targets. beilstein-journals.orgchemrxiv.orgnih.gov
Precursor for Biologically Active Molecules and Ligands
The scaffold of this compound is a valuable starting point for the synthesis of a wide array of biologically active molecules. By modifying its functional groups, a diverse library of compounds can be generated for screening in various biological assays.
The synthesis of sulfonamides is a key application of compounds containing a chlorosulfonyl group. ekb.eg The resulting sulfonamide derivatives are a well-established class of therapeutic agents with a broad range of applications, including antibacterial, diuretic, and anticonvulsant activities. The carboxylic acid group on this compound can be further modified to introduce additional diversity, potentially leading to new pharmacophores with improved efficacy or novel mechanisms of action.
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that are important drug targets for the treatment of metabolic diseases. While there is significant interest in developing new PPAR agonists, there is no specific mention in the surveyed literature of this compound being used for the synthesis of PPARδ partial agonists. However, the development of subtype-selective PPAR agonists often involves the exploration of various substituted aromatic scaffolds. nih.gov The modular nature of this compound makes it a candidate for the generation of compound libraries that could be screened for activity against PPARδ.
Dengue fever is a significant global health issue, and there is an urgent need for effective antiviral therapies. nih.gov Research into new anti-dengue agents has explored a variety of chemical scaffolds. A notable study demonstrated that derivatives of 4-(chlorosulfonyl)benzoic acid, a close structural analog of this compound, can be used to synthesize compounds with anti-dengue virus activity. mdpi.com In this work, 4-(chlorosulfonyl)benzoic acid was reacted with amantadine, a known antiviral agent, to create a hybrid molecule with inhibitory activity against the dengue virus. mdpi.com This suggests a promising avenue for the use of this compound in the development of novel anti-dengue therapeutics, where the methoxy (B1213986) group could potentially be used to fine-tune the pharmacological properties of the resulting molecules.
Derivatization for Pharmaceutical and Agrochemical Applications
Development of Antibacterial Compounds
While direct studies focusing exclusively on the antibacterial properties of this compound are not extensively documented in publicly available research, its structural motifs are present in various compounds investigated for antimicrobial activity. The methoxybenzoic acid scaffold is a key component in the design of new antibacterial agents. For instance, a series of hydrazide-hydrazones derived from 3-methoxybenzoic acid have demonstrated significant in vitro bacteriostatic or bactericidal activity, particularly against Gram-positive bacteria like Bacillus spp. nih.gov In some cases, the activity of these synthesized compounds surpassed that of common antibiotics such as cefuroxime (B34974) and ampicillin. nih.gov
Furthermore, research into novel antibacterial agents targeting the bacterial fatty acid synthesis (FAS II) pathway has utilized derivatives of methoxybenzoic acid. wjarr.com Specifically, methyl 3-amino-4-methoxybenzoate has been reacted with various acyl chlorides to produce compounds with structural similarities to potent natural inhibitors. wjarr.com These synthesized molecules have shown inhibitory activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. wjarr.com
Given that this compound possesses both the methoxybenzoic acid core and a highly reactive chlorosulfonyl group, it represents a versatile starting material for creating diverse libraries of potential antibacterial compounds. The sulfonyl chloride can be readily converted into sulfonamides, which are a well-established class of antibacterial agents. This dual functionality allows for the synthesis of complex molecules incorporating both the beneficial methoxybenzoic acid structure and a sulfonamide pharmacophore, paving the way for the development of novel antimicrobial candidates.
Design and Synthesis of Novel Catalysts
The bifunctional nature of this compound makes it a candidate for the design of specialized catalysts. The carboxylic acid and sulfonyl chloride groups can serve as anchoring points to immobilize the molecule onto a solid support or to coordinate with metal centers.
A related compound, 4-(chlorosulfonyl)benzoic acid, has been successfully employed in the preparation of a polymer-bound transfer hydrogenation catalyst. sigmaaldrich.com This highlights the utility of the chlorosulfonylbenzoic acid scaffold in catalyst development. The sulfonyl chloride group allows for covalent linkage to polymer backbones, creating heterogeneous catalysts that are easily separable from the reaction mixture, offering advantages in terms of catalyst recycling and product purification.
Similarly, this compound could be utilized to synthesize novel catalysts. The molecule can be attached to various supports, such as polymers or silica (B1680970), via either the carboxylic acid or the sulfonyl chloride group. The remaining functional group could then be used to chelate a catalytically active metal ion or to create a specific binding site. The methoxy group's electronic-donating nature can also influence the electronic environment of a catalytic center, potentially tuning its reactivity and selectivity for specific chemical transformations.
Role in Material Science Applications (e.g., Polymer Chemistry)
In the realm of material science, this compound is recognized as a valuable monomer and building block for the synthesis of functional polymers. bldpharm.com Its reactive functional groups enable its incorporation into various polymer architectures, imparting specific properties to the resulting materials.
The presence of both a carboxylic acid and a sulfonyl chloride allows for its use in step-growth polymerization. For example, it can react with diamines to form polyamides or with diols to form polyesters. The resulting polymers would feature a pendant methoxy group and a sulfonyl linkage within the polymer backbone or as a side chain, depending on the synthetic route. These functional groups can enhance the polymer's thermal stability, solubility, and affinity for certain substrates.
The sulfonyl group, in particular, can be a site for further modification, allowing for the grafting of other polymer chains or the introduction of cross-linking agents to create robust polymer networks. The inherent properties of the aromatic backbone contribute to the rigidity and thermal resistance of the polymers. This makes this compound a promising monomer for the development of advanced materials such as specialty plastics, membranes for separation processes, and functional coatings.
Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the precise atomic arrangement of 3-(Chlorosulfonyl)-4-methoxybenzoic acid. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.
The ¹H NMR spectrum of this compound allows for the identification and confirmation of the protons within the molecule. The spectrum is predicted to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the acidic proton of the carboxylic acid. Based on analogous structures like 4-methoxybenzoic acid and other substituted benzoic acids, the expected chemical shifts (δ) in a solvent like DMSO-d₆ are as follows. rsc.orgchemicalbook.com
The aromatic region would feature three distinct signals due to the substitution pattern on the benzene (B151609) ring. The electron-withdrawing nature of the chlorosulfonyl and carboxylic acid groups, combined with the electron-donating effect of the methoxy group, dictates the specific chemical shifts. The acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield position, often above 12 ppm. chemicalbook.com The methoxy group protons appear as a sharp singlet, typically around 3.8-4.0 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) | N/A |
| Aromatic H-5 | ~8.0 - 8.2 | Doublet | ~8.5 |
| Aromatic H-2 | ~8.2 - 8.4 | Doublet | ~2.0 |
| Aromatic H-6 | ~7.2 - 7.4 | Doublet of Doublets | ~8.5, ~2.0 |
| Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet | N/A |
Note: Predicted values are based on data from related compounds. Actual values may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are heavily influenced by the attached functional groups. For instance, the carbon atom of the carbonyl group in the carboxylic acid is typically found significantly downfield. chemicalbook.com The orientation of the methoxy group relative to the aromatic ring also systematically influences its ¹³C chemical shift. researchgate.net
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~165 - 167 |
| C-4 (aromatic, attached to -OCH₃) | ~160 - 163 |
| C-3 (aromatic, attached to -SO₂Cl) | ~138 - 141 |
| C-1 (aromatic, attached to -COOH) | ~128 - 131 |
| C-2 (aromatic) | ~133 - 135 |
| C-6 (aromatic) | ~130 - 132 |
| C-5 (aromatic) | ~112 - 114 |
| -OCH₃ (Methoxy) | ~56 - 58 |
Note: Predicted values are based on data from related compounds like 4-methoxybenzoic acid and 4-(chlorosulfonyl)benzoic acid. chemicalbook.comchemicalbook.com Actual values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. The compound has a monoisotopic mass of approximately 249.97 Daltons. uni.lu In MS analysis, the molecule can be ionized to form various adducts, which are then detected.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M-H]⁻ | 248.96300 |
| [M+H]⁺ | 250.97756 |
| [M+Na]⁺ | 272.95950 |
Source: PubChemLite. uni.lu
The fragmentation pattern in MS/MS analysis provides structural clues. Common fragmentation pathways for related benzoic acid derivatives include the neutral loss of water (18 Da), carbon dioxide (44 Da), and functional groups from the ring. researchgate.net For this specific compound, expected fragment ions would result from the loss of chlorine (Cl), sulfur dioxide (SO₂), the carboxyl group (COOH), or the methoxy group (OCH₃).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1680-1710 |
| Sulfonyl Chloride | S=O asymmetric stretch | 1370-1390 |
| Sulfonyl Chloride | S=O symmetric stretch | 1170-1190 |
| Ether | C-O stretch | 1250-1300 (asymmetric), 1020-1080 (symmetric) |
| Aromatic Ring | C-H stretch | ~3000-3100 |
| Aromatic Ring | C=C stretch | ~1450-1600 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For this compound, reversed-phase HPLC is typically employed to assess its purity and to monitor the progress of chemical reactions in which it is involved. rsc.org Its aromatic nature allows for straightforward detection using a UV detector.
Beyond its own analysis, this compound has been identified as a novel and powerful derivatization agent for the analysis of other molecules by reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS). nih.govacs.org Chemical derivatization is a process that modifies an analyte's structure to improve its analytical performance, such as enhancing its ionization efficiency and chromatographic peak shape. researchgate.netacs.org
In a recently developed method, 3-(chlorosulfonyl)benzoic acid is used to derivatize lipids like sterols and acylglycerols. nih.gov The key innovation is a "charge-switch" mechanism, where the derivatization allows these lipids, normally detected in the positive ion mode, to be analyzed in the negative ion mode. acs.org This switch leads to greater analyte stability in the ion source, reduced in-source fragmentation, and significantly higher sensitivity. acs.org The optimized derivatization reaction is achieved at 60 °C with a reaction time of 40 minutes. nih.gov The resulting derivatives show good stability, lasting for 10 hours at 4 °C and 5 days at −80 °C, highlighting the robustness of the method. researchgate.net This application underscores the utility of this compound not just as an analyte, but as a critical tool in advanced analytical chemistry.
Table 5: Example RP-UHPLC/MS/MS Method Parameters for Analysis of Derivatized Lipids
| Parameter | Condition |
| Mobile Phase A | Acetonitrile (B52724)/Water (6:4, v/v) with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid |
| Mobile Phase B | Isopropanol/Acetonitrile (9:1, v/v) with 5 mM ammonium formate and 0.1% formic acid |
| Gradient Elution | 0 min – 35% B; 15 min – 80% B; 16 min – 90% B; 19 min – 90% B; 20 min – 35% B |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) in Negative Ion Mode |
Source: Analytical Chemistry. nih.gov
Reversed-Phase UHPLC/MS/MS Derivatization Methods
Optimization of Derivatization Conditions
The effectiveness of this compound as a derivatization agent is highly dependent on the reaction conditions. To achieve high yields, several parameters have been systematically investigated and optimized. nih.gov The derivatization process is noted for its simplicity, involving the mixing of reagents and reacting them at a specific temperature for a set time, which facilitates its adoption in various laboratory settings. nih.gov
Key parameters optimized in research include the molar ratio of the catalyst pyridine (B92270) to the derivatization agent, the concentration of the agent itself, the reaction temperature, and the reaction duration. nih.gov The optimization was guided by analyzing internal standards spiked into pooled plasma samples. nih.gov It was determined that in the absence of pyridine, the reaction yield was minimal and lacked reproducibility. nih.govacs.org The final optimized conditions for the derivatization process using this compound were established as a reaction time of 40 minutes at a temperature of 60 °C. nih.govacs.org
Table 1: Investigated Parameters for Optimization of Derivatization
| Parameter | Values Investigated | Optimal Condition |
| Molar Ratio (Pyridine:Agent) | 0:1, 1:1, 2:1, 4:1, 6:1 | Varies by lipid class |
| Agent Concentration | 10, 50, 100, 150 mg/mL | 50 mg/mL (constant) |
| Reaction Temperature | 20, 40, 60 °C | 60 °C |
| Reaction Time | 5, 10, 20, 40, 60 min | 40 min |
Charge-Switch Derivatization for Enhanced Sensitivity
A novel analytical strategy employs this compound for a charge-switch derivatization reaction. nih.govacs.org This method is particularly significant for lipid classes that are typically analyzed in the positive ion mode of mass spectrometry. nih.govacs.org The derivatization reaction modifies the analyte's structure, causing a switch to the negative ion mode for detection. nih.govacs.org
This charge-switch offers several analytical advantages that lead to enhanced sensitivity. nih.gov It results in the high stability of the analyte derivatives within the ion source and promotes higher ionization efficiency. nih.govacs.org A key benefit of operating in the negative ion mode is the significant reduction of in-source fragmentation and the generation of fewer adducts, which simplifies spectra and boosts sensitivity. nih.govacs.org Furthermore, this process facilitates the formation of diagnostic fragments crucial for advanced mass spectrometry techniques like Precursor Ion Scanning (PIS), Neutral Loss Scanning (NLS), and Multiple Reaction Monitoring (MRM). nih.govacs.org The derivatization approach, combined with specific fragmentation patterns, significantly lowers the limits of detection. acs.org
Application in Lipid Analysis and Metabolomics Research
The derivatization method using this compound has been successfully developed for the quantitative analysis of several classes of nonpolar lipids, including monoacylglycerols, diacylglycerols, free sterols, and tocopherols. nih.govacs.org These lipids are often precursors for essential signaling molecules and hormones in human metabolism but can be challenging to analyze. nih.gov The method is typically coupled with reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS) for separation and detection. nih.govacs.org
This analytical approach has demonstrated substantial improvements in detection capabilities. acs.org For instance, in the analysis of human plasma, it achieved low limits of detection for free sterols in the range of 15–25 pmol/mL. acs.org The application of the optimized method to human plasma samples resulted in the confident identification of 92 different lipid species across the targeted classes, including 8 monoacylglycerols, 66 diacylglycerols, 15 free sterols, and 3 prenols. acs.org This represents a significant enhancement in sensitivity and coverage compared to previously published methods, underscoring its value in the field of lipidomics, a critical branch of metabolomics research. acs.org The stability of the derivatives, along with the repeatability and reproducibility of the reaction, confirms the method's robustness for routine analysis. nih.gov
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties and reaction mechanisms. For 3-(Chlorosulfonyl)-4-methoxybenzoic acid, DFT calculations would be instrumental in mapping out potential reaction pathways, particularly those involving its reactive chlorosulfonyl and carboxylic acid moieties.
A critical aspect of understanding a chemical reaction is the characterization of its transition states and any intermediates that may form. DFT calculations can precisely model the geometries of these transient species. For instance, in a nucleophilic attack on the sulfonyl chloride group of this compound, DFT could elucidate the structure of the trigonal bipyramidal transition state. These calculations provide bond lengths and angles of these high-energy species, which are often impossible to determine experimentally.
Illustrative Data Table: Hypothetical Transition State Geometries for Nucleophilic Substitution
| Parameter | Reactant (S-Cl bond) | Transition State (S-Nu bond) | Transition State (S-Cl bond) |
| Bond Length (Å) | ~2.05 | ~1.80 | ~2.50 |
| Bond Angle (O=S=O) | ~120° | ~118° | ~118° |
| Bond Angle (Cl-S-C) | ~105° | ~95° | ~95° |
This table presents hypothetical data to illustrate the expected geometric changes during a nucleophilic substitution at the sulfonyl chloride group, as would be predicted by DFT calculations.
Illustrative Data Table: Hypothetical Reaction Energetics
| Reaction Coordinate | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State | +15 |
| Intermediate | +5 |
| Products | -10 |
This table provides a hypothetical energy profile for a reaction involving this compound, as would be calculated using DFT.
Molecular Docking Studies (e.g., for Biological Activity)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound or its derivatives, might interact with a biological target, typically a protein. The goal is to identify potential binding modes and estimate the binding affinity, which is often expressed as a docking score.
While specific docking studies on this compound are not prominent in the literature, its structural motifs are present in molecules with known biological activities. For instance, benzoic acid derivatives are known to interact with various enzymes and receptors. A docking study of a derivative of this compound, where the reactive sulfonyl chloride has been converted to a sulfonamide, could reveal potential interactions within a protein's active site. Key interactions would likely involve hydrogen bonding from the carboxylic acid and methoxy (B1213986) groups and
Future Research Directions and Emerging Applications
Exploration of Novel Reactivity Patterns
Future research is poised to explore the reactivity of 3-(Chlorosulfonyl)-4-methoxybenzoic acid beyond its established transformations. A notable recent development has been its use as a novel derivatization agent. nih.govacs.org In this role, the compound's chlorosulfonyl group reacts with free hydroxyl groups on analytes like lipids to form sulfonic esters. nih.gov This reaction is carried out in a basic environment, often using pyridine (B92270), with acetonitrile (B52724) as the reaction medium to prevent unwanted hydrolysis of the agent. nih.gov
This established reactivity serves as a foundation for exploring new patterns. Investigations could focus on its reactions with other functional groups, such as amines, thiols, and phenols, to synthesize a diverse library of sulfonamides and sulfonic esters. Furthermore, the interplay between the carboxylic acid and the chlorosulfonyl group under various conditions could lead to unexpected intramolecular cyclizations or the formation of novel heterocyclic systems, a research avenue that has been fruitful for other complex molecules. mdpi.com The selective activation of either the carboxylic acid or the chlorosulfonyl group is a key challenge that, if overcome, could unlock a wide range of chemoselective transformations.
Asymmetric Synthesis Utilizing the Compound
The application of this compound in asymmetric synthesis represents a significant and largely untapped area for future research. The compound itself is achiral; however, it can be employed as a powerful chiral derivatizing agent. By reacting it with a racemic mixture of chiral alcohols or amines, it can form a pair of diastereomers. These diastereomers, possessing different physical properties, can then be separated using standard techniques like chromatography. Subsequent cleavage of the sulfonyl linkage would yield the enantiomerically pure starting materials.
Further research could focus on developing catalytic asymmetric methods where the compound or its derivatives act as ligands for transition metals. The sulfonic acid moiety, obtained after hydrolysis of the sulfonyl chloride, could coordinate to a metal center, creating a chiral environment that could induce enantioselectivity in a variety of chemical reactions. While specific examples utilizing this exact compound are not yet prominent in the literature, the principles of asymmetric synthesis provide a clear roadmap for its future exploration in this domain. colab.ws
Integration into Flow Chemistry and Automation Platforms
The well-defined and optimizable reactions involving this compound make it an excellent candidate for integration into flow chemistry and automated synthesis platforms. The derivatization reaction used for lipid analysis, for instance, has optimized parameters of 40 minutes at 60 °C, which are well-suited for the precise temperature and residence time control offered by flow reactors. nih.gov
Future work could translate this and other batch reactions into continuous flow processes. This would offer numerous advantages, including enhanced safety by minimizing the volume of reactive intermediates at any given time, improved reaction efficiency and yield through superior mixing and heat transfer, and the potential for high-throughput synthesis of derivatives. Automating these flow systems would enable the rapid generation of compound libraries for screening purposes, accelerating the discovery of new derivatives with tailored properties for pharmaceutical or materials science applications. The principles of using azeotropic distillation to remove water, as seen in processes involving related sulfonyl chlorides, could also be adapted to continuous systems for improved efficiency. google.com
Development of Advanced Analytical Techniques
A significant emerging application of this compound is in the development of advanced analytical techniques, particularly in the field of mass spectrometry. nih.govacs.org It has been successfully used as a novel charge-switch derivatization agent for the sensitive analysis of lipids that are typically difficult to detect. nih.gov
The method involves reacting the compound with lipids such as monoacylglycerols, diacylglycerols, and free sterols. nih.gov This derivatization introduces a negatively charged sulfonic acid group, allowing for detection in the negative ion mode of a mass spectrometer. nih.govacs.org This "charge-switch" strategy leads to higher ionization efficiency, greater stability of the analyte in the ion source, and the formation of specific diagnostic fragments, which significantly improves the sensitivity and selectivity of the analysis. nih.govacs.org The optimized method, using reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS), has been shown to substantially lower the limits of detection for certain lipids in human plasma. nih.gov
Optimized Derivatization Conditions
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 40 minutes | nih.gov |
| Reaction Temperature | 60 °C | nih.gov |
| Reagents | Pyridine, this compound | nih.gov |
Further research could expand this derivatization strategy to other classes of biomolecules containing hydroxyl groups. Additionally, the physical properties of the derivatized ions, such as their predicted collision cross-section (CCS), are valuable for identification.
Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 250.97756 | 144.1 |
| [M+Na]+ | 272.95950 | 154.3 |
| [M-H]- | 248.96300 | 147.7 |
| [M+NH4]+ | 268.00410 | 162.2 |
Data sourced from PubChemLite. uni.lu
Computational Design of Derivatives with Tailored Properties
Computational chemistry offers a powerful tool for accelerating research into this compound and its derivatives. Future studies will likely employ computational modeling to predict the properties and reactivity of new, yet-to-be-synthesized derivatives. The selection of this compound as a derivatization agent was based on testing several candidates, a process that could be significantly streamlined using computational design. nih.gov
By using quantum chemical calculations, researchers can model the reaction pathways for the synthesis of new derivatives, predict their stability, and estimate their electronic properties. For analytical applications, computational models can predict the ionization efficiency, fragmentation patterns in mass spectrometry, and chromatographic retention times of derivatized analytes. This in-silico screening approach would allow scientists to identify the most promising derivatives for specific applications—be it for enhanced analytical sensitivity or for biological activity—before committing resources to their synthesis and testing, thereby making the research and development process more efficient and targeted.
Q & A
Q. What are the common synthetic routes for preparing 3-(Chlorosulfonyl)-4-methoxybenzoic acid, and what reaction conditions are critical for success?
The synthesis typically involves chlorosulfonylation of 4-methoxybenzoic acid derivatives. A validated method uses chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to introduce the chlorosulfonyl group at the 3-position . Key parameters include:
- Temperature control to avoid over-sulfonation.
- Stoichiometric excess of ClSO₃H (1.5–2.0 equivalents).
- Reaction time (2–4 hours), monitored via TLC or HPLC . Post-synthesis, the product is purified via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, eluent: dichloromethane/methanol).
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy at C4, chlorosulfonyl at C3) .
- FT-IR : Peaks at ~1370 cm⁻¹ (S=O stretching) and 750 cm⁻¹ (C-Cl) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 264.68 for methyl ester derivatives) .
- X-ray crystallography : Resolves crystal packing and steric effects of the chlorosulfonyl group .
Q. How should researchers handle safety risks associated with this compound?
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods due to toxic HCl/SO₂ gas release during synthesis .
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis .
- Emergency protocols : Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products like sulfonic acid derivatives or hydrolyzed products?
- Low-temperature regimes : Maintain ≤5°C to suppress hydrolysis of the chlorosulfonyl group .
- Solvent selection : Use anhydrous solvents (e.g., dry dichloromethane) to limit water ingress .
- Catalyst screening : Lewis acids (e.g., FeCl₃) may improve regioselectivity, though literature reports vary .
- Workup optimization : Quench excess ClSO₃H with ice-cold water slowly to avoid exothermic side reactions .
Q. What strategies resolve contradictions in reported yields for sulfonylation reactions of substituted benzoic acids?
Discrepancies often arise from:
- Substituent electronic effects : Electron-donating groups (e.g., methoxy) deactivate the benzene ring, requiring longer reaction times vs. electron-withdrawing groups .
- Scale-dependent kinetics : Small-scale reactions (<1 mmol) may exhibit lower yields due to inefficient mixing or heat dissipation .
- Analytical variability : Use standardized HPLC/MS protocols to quantify purity .
Q. How can computational modeling predict reactivity or stability of this compound in drug design?
- DFT calculations : Model the electrophilicity of the chlorosulfonyl group to predict nucleophilic attack sites (e.g., by amines in sulfonamide synthesis) .
- Molecular docking : Simulate interactions with biological targets (e.g., carbonic anhydrase for diuretic drug analogs) .
- Retrosynthetic tools : AI-driven platforms (e.g., Reaxys/Pistachio) propose alternative routes using the compound as a synthon .
Applications in Academic Research
Q. What role does this compound play in synthesizing pharmacologically active sulfonamides?
The compound serves as a versatile intermediate for:
- Diuretics : Bumetanide analogs (via nucleophilic substitution with amines) .
- Anticancer agents : Conjugation with imidazole derivatives enhances HDAC inhibition .
- Antibiotics : Sulfonamide-linked quinolones target bacterial gyrase .
Q. How can researchers design experiments to study the hydrolytic stability of the chlorosulfonyl group under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
